molecular formula C15H19F3N2O3S B4803208 1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4803208
M. Wt: 364.4 g/mol
InChI Key: DGDUZWQFUWWCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive characteristics, making it a valuable compound in both research and industrial applications.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring facilitates binding to target proteins. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other compounds containing trifluoromethyl groups and piperidine rings:

Properties

IUPAC Name

1-ethylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-2-24(22,23)20-9-7-11(8-10-20)14(21)19-13-5-3-12(4-6-13)15(16,17)18/h3-6,11H,2,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDUZWQFUWWCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.